molecular formula C12H14ClF3N2 B2430077 N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine CAS No. 886506-66-7

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine

Cat. No.: B2430077
CAS No.: 886506-66-7
M. Wt: 278.7
InChI Key: ZRBWLTRPLYOSKZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmacologically relevant motifs: a piperidine amine and a substituted phenyl ring featuring both a chloro and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a critical functional group in modern agrochemicals and pharmaceuticals, with about 15-20% of all licensed drugs containing fluorine or fluorine-containing groups . The high electronegativity and lipophilicity of the -CF3 group can significantly influence a compound's biological activity, metabolic stability, and cell membrane permeability . Although the specific biological profile of this compound is not fully detailed in public literature, its scaffold shares characteristics with compounds investigated as potential therapeutic agents. For instance, similar structures containing the N-(piperidin-4-yl)amine core and the 4-chloro-3-(trifluoromethyl)phenyl moiety have been explored in the development of novel bioactive molecules . Researchers may find this compound valuable as a key synthetic intermediate or as a building block for constructing compound libraries in structure-activity relationship (SAR) studies. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17-18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBWLTRPLYOSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with piperidine. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of corresponding ketones or alcohols.

Scientific Research Applications

Medicinal Chemistry

Analgesic Development
This compound has been investigated for its potential as an analgesic agent. Its structural features allow for interactions with pain receptors, making it a candidate for designing new pain-relief medications. Research indicates that derivatives of this compound exhibit potent analgesic efficacy with varying durations of action.

Cancer Research
N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine has been studied for its anticancer properties. It shows promise in inhibiting tumor growth through mechanisms that may involve enzyme inhibition and modulation of signaling pathways associated with cancer proliferation .

Biological Studies

Receptor Interaction Studies
The compound is utilized to explore interactions with various biological targets, including neurotransmitter receptors and enzymes. These studies are crucial for understanding the pharmacological effects and potential therapeutic uses of the compound in treating neurological disorders and other diseases .

Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition is essential for developing drugs that target metabolic diseases or conditions characterized by enzyme dysregulation.

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Anticancer Activity

A study published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Analgesic Efficacy

Another investigation focused on the analgesic properties of this compound, demonstrating its effectiveness in animal models of pain. The study reported that modifications to the piperidine structure could enhance analgesic potency while reducing side effects typically associated with conventional pain medications.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on opioid receptors to exert analgesic effects . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in pain relief.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Biological Activity

N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine, also known by its chemical identifier CID 4778213, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H14ClF3N2
  • Molecular Weight : 270.7 g/mol
  • IUPAC Name : this compound

The presence of a trifluoromethyl group and a piperidine moiety contributes to its unique pharmacological profile.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that the compound inhibits bacterial growth at submicromolar concentrations, suggesting a potent mechanism of action. The exact mechanism appears to involve the inhibition of Sfp-phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial viability and virulence .

Table 1: Antibacterial Activity Data

CompoundTarget BacteriaMIC (µM)Mechanism of Action
1MRSA0.81Inhibition of Sfp-PPTase
2Escherichia coli1.5Efflux mechanisms implicated

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have revealed critical insights into how modifications affect its biological activity. For instance, altering the substituents on the piperidine ring or the phenyl group can significantly influence potency and selectivity. The presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial efficacy, while certain substitutions lead to diminished activity .

Table 2: SAR Insights

ModificationEffect on Activity
Removal of 4-ClSlight decrease in potency
Addition of -CF3Significant increase in potency
Change in piperidine positionLoss of activity

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various analogs of this compound. These analogs were tested for their ability to inhibit Sfp-PPTase and exhibited varying degrees of antibacterial activity. The study concluded that compounds retaining both the trifluoromethyl and piperidine moieties were essential for maintaining high antibacterial potency .

Another investigation focused on the compound's potential as a therapeutic agent against Mycobacterium tuberculosis. High-throughput screening identified it as a promising candidate due to its ability to inhibit bacterial growth at low concentrations while demonstrating minimal cytotoxicity towards human cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-amine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes synthesizing analogues using piperidin-4-amine derivatives reacted with halogenated aromatic substrates under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine. Purity is ensured via multi-step characterization:

  • 1H/13C NMR : Confirm regiochemistry and substituent integration .
  • HRMS : Verify molecular weight accuracy (±5 ppm tolerance) .
  • Recrystallization : Use ethanol or methanol to remove impurities .

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Resolve aromatic protons (δ 6.8–8.2 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) to confirm substitution patterns .
  • Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 279–528) and fragmentation patterns to validate the trifluoromethyl group and chlorophenyl moiety .
  • Elemental Analysis : Ensure C, H, N, and Cl content aligns with theoretical values (±0.3%) .

Q. What solubility characteristics are relevant for in vitro assays?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (>10 mM) and ethanol (5–10 mM) but limited solubility in aqueous buffers. Pre-dissolve in DMSO for cell-based assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers design preclinical pharmacological evaluations for this compound?

  • Methodological Answer :

  • In Vivo Models : Use rodent models (e.g., tail-flick test) to assess analgesic potential at dosages of 10–50 mg/kg, monitoring plasma pharmacokinetics via LC-MS .
  • Dose Optimization : Conduct dose-response studies with vehicle controls (e.g., saline + 5% Tween-80) to establish ED50 and toxicity thresholds .
  • Biomarker Analysis : Quantify CNS penetration via brain-to-plasma ratio measurements using HPLC .

Q. How do structural modifications (e.g., trifluoromethyl group) impact physicochemical and pharmacological properties?

  • Methodological Answer :

  • Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Metabolic Stability : Replace the 4-chloro substituent with electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation, as shown in analogue studies .
  • SAR Analysis : Compare bioactivity of derivatives (e.g., ’s 1-ethyl-N-phenylpiperidin-4-amine) to identify critical pharmacophores .

Q. What strategies resolve contradictions in bioactivity data across synthetic batches?

  • Methodological Answer :

  • Purity Reassessment : Use orthogonal methods (e.g., HPLC-DAD vs. NMR) to detect trace impurities (<0.5%) that may interfere with assays .
  • Batch Comparison : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables affecting yield and potency .
  • Biological Replicates : Repeat assays in triplicate using independent cell lines or animal cohorts to rule out experimental variability .

Q. What challenges arise in optimizing high-yield synthesis?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require ligand optimization (e.g., Xantphos) to suppress side reactions .
  • Solvent Effects : Replace DMF with acetonitrile to reduce byproduct formation in SNAr reactions, as evidenced by yield improvements from 24% to >80% in similar syntheses .
  • Temperature Control : Maintain reaction temperatures at 80–100°C to balance reaction rate and decomposition .

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